Cas no 2007366-78-9 (tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate)

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate
- tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate
- EN300-1076110
- 2007366-78-9
-
- インチ: 1S/C18H26N2O2S/c1-17(2,3)22-16(21)20-10-11-9-13(20)15(11)18(4)12-6-8-23-14(12)5-7-19-18/h6,8,11,13,15,19H,5,7,9-10H2,1-4H3
- InChIKey: LSYWCGFIWQAZOO-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1CCNC2(C)C1C2CC1CN2C(=O)OC(C)(C)C
計算された属性
- 精确分子量: 334.17149925g/mol
- 同位素质量: 334.17149925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 506
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 69.8Ų
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076110-0.05g |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2007366-78-9 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
Enamine | EN300-1076110-1.0g |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2007366-78-9 | 1g |
$1286.0 | 2023-06-10 | ||
Enamine | EN300-1076110-10.0g |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2007366-78-9 | 10g |
$5528.0 | 2023-06-10 | ||
Enamine | EN300-1076110-5g |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2007366-78-9 | 95% | 5g |
$3065.0 | 2023-10-28 | |
Enamine | EN300-1076110-10g |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2007366-78-9 | 95% | 10g |
$4545.0 | 2023-10-28 | |
Enamine | EN300-1076110-5.0g |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2007366-78-9 | 5g |
$3728.0 | 2023-06-10 | ||
Enamine | EN300-1076110-0.25g |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2007366-78-9 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
Enamine | EN300-1076110-2.5g |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2007366-78-9 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Enamine | EN300-1076110-0.5g |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2007366-78-9 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
Enamine | EN300-1076110-0.1g |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2007366-78-9 | 95% | 0.1g |
$930.0 | 2023-10-28 |
tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylateに関する追加情報
Introduction to Tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No. 2007366-78-9)
Ter-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate is a sophisticated organic compound characterized by its intricate molecular structure and potential applications in pharmaceutical research. This compound, identified by its CAS number 2007366-78-9, belongs to a class of molecules that exhibit significant promise in the development of novel therapeutic agents. The presence of fused heterocyclic rings and a tert-butyl substituent contributes to its unique chemical properties, making it a subject of considerable interest among researchers.
The molecular framework of this compound includes a thieno[3,2-c]pyridine core, which is a fused ring system comprising a thiophene ring and a pyridine ring. This structural motif is well-known for its biological activity and has been extensively studied in the context of drug discovery. The thieno[3,2-c]pyridine moiety is particularly noteworthy due to its ability to interact with biological targets in diverse ways, including through hydrogen bonding and π-stacking interactions. These interactions are crucial for the design of molecules that can modulate biological pathways effectively.
Additionally, the compound features a 2-azabicyclo[2.1.1]hexane scaffold, which introduces rigidity and conformational constraints to the molecule. This bicyclic structure is often employed in medicinal chemistry to enhance binding affinity and selectivity. The nitrogen atom within the bicyclic system can serve as a hydrogen bond acceptor or participate in coordination with metal ions, further expanding the compound's potential utility in various biochemical processes.
The tert-butyl group attached to the carboxylate functionality not only influences the overall solubility and stability of the compound but also serves as a handle for further chemical modifications. Such modifications are essential for optimizing pharmacokinetic properties and improving drug-like characteristics. The carboxylate group itself can engage in salt formation, allowing for the creation of derivatives with enhanced solubility or targeted delivery systems.
In recent years, there has been growing interest in exploring the pharmacological potential of thieno[3,2-c]pyridine derivatives due to their reported activities against various diseases. For instance, studies have indicated that compounds containing this scaffold exhibit anti-inflammatory, antiviral, and anticancer properties. The combination of these functionalities in Tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate suggests that it may possess multiple therapeutic benefits.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to construct the complex fused ring system efficiently. Techniques such as transition metal-catalyzed coupling reactions and intramolecular cyclizations have been particularly useful in achieving the desired molecular architecture.
Electrochemical studies have also provided valuable insights into the redox properties of this molecule. The presence of electron-rich heterocycles like thieno[3,2-c]pyridine can influence the compound's ability to participate in redox reactions, which may be relevant for applications in bioelectronic devices or as redox-active pharmaceuticals.
The compound's potential applications extend beyond traditional pharmaceuticals into areas such as materials science and agrochemicals. Its unique structural features make it a versatile building block for designing novel materials with specific electronic or optical properties. Furthermore, derivatives of this molecule could be explored as leads for developing new crop protection agents that target specific enzymatic pathways in pests.
In conclusion, Tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate represents a significant advancement in molecular design with potential implications across multiple scientific disciplines. Its complex architecture and diverse functional groups position it as a valuable tool for researchers seeking to develop innovative therapeutic solutions and advanced materials.
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